Human Defensin NP-1

描述

人中性粒细胞防御素 1,也称为防御素 α 1,是一种小的抗菌肽,在先天免疫系统中起着至关重要的作用。它主要存在于中性粒细胞的嗜天青颗粒中,中性粒细胞是一种白细胞,参与病原体的细胞内杀灭。 这种肽是防御素家族的一部分,该家族的特点是保守的半胱氨酸基序,并以其对细菌、真菌和病毒的广谱抗菌活性而闻名 .

准备方法

合成路线和反应条件: 人中性粒细胞防御素 1 合成时是一个无活性的前体,称为前前 HNP1,它在共翻译过程中被切割形成 proHNP1。这种前肽经过进一步加工,成为成熟的活性肽。 该加工涉及 N 端前段的切割,这会中和高度带正电荷的 C 端肽 .

工业生产方法: 在工业环境中,人中性粒细胞防御素 1 可以使用重组 DNA 技术生产。编码该肽的基因被插入到合适的表达系统中,例如大肠杆菌,在那里它被表达和纯化。 纯化过程通常涉及亲和色谱法以分离活性形式的肽 .

化学反应分析

Oxidation and Disulfide Bond Formation

HNP-1 contains three conserved disulfide bonds (Cys1–Cys6, Cys2–Cys4, and Cys3–Cys5) critical for its tertiary structure and stability. These bonds form during oxidative folding, a process influenced by redox conditions and chaperone proteins like propeptides .

Key Findings:

-

Thermodynamic Stability : Oxidation of cysteine residues stabilizes HNP-1’s β-sheet structure, enabling resistance to proteolytic degradation .

-

Functional Impact : Disruption of disulfide bonds via reducing agents (e.g., DTT) leads to loss of antibacterial activity, as confirmed by circular dichroism (CD) spectroscopy .

| Parameter | Observation (Oxidized HNP-1) | Observation (Reduced HNP-1) |

|---|---|---|

| Secondary Structure (CD) | Stable β-sheet conformation | Loss of ordered structure |

| Proteolytic Resistance | High | Low |

| Antibacterial Activity | Retained | Abolished |

Reduction and Structural Unfolding

Reductive cleavage of disulfide bonds induces conformational changes, exposing hydrophobic regions and increasing susceptibility to proteases like chymotrypsin and thermolysin .

Experimental Evidence:

-

Collisional Quenching : Reduced HNP-1 exhibits 63% higher acrylamide quenching of Trp fluorescence, indicating solvent-accessible hydrophobic regions .

-

Ion Mobility Mass Spectrometry (IM-MS) : Reduced HNP-1 shows a 10.4% increase in collisional cross-section (CCS), confirming partial unfolding .

Substitution Reactions and Functional Consequences

Alanine-scanning mutagenesis reveals residue-specific roles in HNP-1’s activity :

Critical Residues:

-

Trp-26 : Hydrophobicity at this position is essential for membrane permeabilization and toxin neutralization. Substitution with alanine (W26A) reduces bactericidal activity by >90% .

-

Arg-5, Arg-14, Arg-15, Arg-24 : Cationic residues critical for electrostatic interactions with microbial membranes. Ala substitutions attenuate activity against Staphylococcus aureus .

| Residue Substitution | Impact on S. aureus Killing | Structural Consequence |

|---|---|---|

| W26A | >90% reduction | Loss of hydrophobicity |

| R5A/R14A/R15A/R24A | Partial activity loss | Reduced cationicity |

| E13A | Enhanced activity | Disrupted salt bridge |

Protein-Protein Interactions and Redox Modulation

HNP-1 binds and destabilizes bacterial proteins through redox-sensitive mechanisms:

Case Study: Bacillus anthracis Protective Antigen (PA)

-

Mechanism : HNP-1 binding increases PA’s thermal melting temperature by ~10°C and promotes exposure of hydrophobic regions, enhancing proteolytic susceptibility .

-

Impact : HNP-1-PA complexes exhibit a 6.1% increase in CCS, indicative of partial unfolding .

RecA Protein Interaction:

HNP-1 binds Escherichia coli RecA (47% sequence coverage), inhibiting its recombinase activity and triggering bacterial apoptosis .

科学研究应用

Antimicrobial Properties

HNP-1 exhibits remarkable antibacterial activity against a variety of pathogens, including both gram-positive and gram-negative bacteria. Research has shown that HNP-1 can permeabilize bacterial membranes, leading to cell lysis.

Key Findings:

- Activity Against Bacteria: HNP-1 has demonstrated efficacy against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Studies indicate that linear analogs of HNP-1 retain significant antibacterial activity even in the presence of physiological conditions that typically hinder peptide function, such as high salt concentrations .

- Mechanism of Action: The mechanism involves disrupting both the outer and inner membranes of bacteria, which is crucial for its bactericidal effect. HNP-1's ability to function in the presence of divalent cations further enhances its therapeutic potential .

Antiviral Activity

HNP-1 also exhibits antiviral properties, particularly against HIV-1. It binds to the viral envelope protein gp120, inhibiting viral entry into host cells.

Key Insights:

- Inhibition of HIV-1: HNP-1 acts as a non-competitive inhibitor of HIV-1 by preventing its binding to host cells. This property has been linked to the peptide's ability to maintain immune function in HIV-infected individuals .

Immune Modulation

Beyond its antimicrobial functions, HNP-1 plays a role in modulating immune responses. It can enhance phagocytosis and activate various immune cells, contributing to both innate and adaptive immunity.

Research Highlights:

- Immune Activation: HNP-1 promotes the activation of T cells and macrophages, which are critical for orchestrating the immune response during infections . This immune modulation is vital for maintaining homeostasis and responding effectively to pathogens.

Therapeutic Applications

Given its broad-spectrum antimicrobial and immune-modulating properties, HNP-1 is being explored for various therapeutic applications.

Potential Uses:

- Antibiotic Development: Due to rising antibiotic resistance, HNP-1 analogs are being investigated as novel antibiotics that could serve as alternatives or adjuncts to traditional therapies .

- Wound Healing: The application of defensins like HNP-1 on medical devices or wound dressings could provide long-lasting antibacterial effects, reducing infection rates in clinical settings .

Case Studies and Clinical Trials

Recent studies have focused on the clinical implications of HNP-1 in treating infections and enhancing immune responses.

作用机制

人中性粒细胞防御素 1 通过破坏病原体的细胞膜发挥作用。该肽与微生物细胞膜的脂质双层相互作用,导致形成孔隙,进而导致细胞裂解。 这种机制是由肽的两亲性及其插入脂质膜的能力促进的 .

分子靶点和通路:

脂质双层: 人中性粒细胞防御素 1 的主要靶点是微生物细胞膜的脂质双层。

相似化合物的比较

人中性粒细胞防御素 1 是 α 防御素家族的一部分,其中包括其他类似的肽,如人中性粒细胞防御素 2 和人中性粒细胞防御素 3。 这些肽在序列相似性和结构特征方面具有高度的一致性,包括保守的半胱氨酸基序 .

类似化合物:

人中性粒细胞防御素 2: 结构和功能相似,但只有一个氨基酸不同。

人中性粒细胞防御素 3: 也相似,氨基酸序列略有不同.

独特性: 人中性粒细胞防御素 1 因其特定的氨基酸序列及其强大的抗菌活性而独一无二。 它是中性粒细胞中最丰富的防御素之一,在免疫反应的早期阶段起着至关重要的作用 .

生物活性

Human defensins, particularly Human Neutrophil Peptide 1 (HNP-1), are crucial components of the innate immune system, exhibiting a variety of biological activities, including antimicrobial, antiviral, and immunomodulatory functions. This article delves into the biological activity of HNP-1, supported by research findings, case studies, and data tables.

Overview of Human Defensin NP-1

HNP-1 is a member of the alpha-defensin family, which are small cationic peptides rich in cysteine residues. These peptides are primarily produced by neutrophils and play a significant role in the host defense against pathogens. HNP-1 consists of 30 amino acids and has a molecular weight of approximately 3.4 kDa. Its structure allows it to interact with microbial membranes, leading to their disruption and subsequent cell death.

The antimicrobial action of HNP-1 is primarily attributed to its ability to permeabilize bacterial membranes. This process involves:

- Binding to negatively charged lipopolysaccharides on the surface of gram-negative bacteria.

- Disruption of the outer and inner membranes , leading to leakage of intracellular contents and cell lysis .

Comparative Antimicrobial Efficacy

The effectiveness of HNP-1 against various pathogens has been extensively studied. The following table summarizes its antimicrobial potency against different bacterial strains:

| Bacterial Strain | Lethal Concentration (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 25 | Bactericidal |

| Escherichia coli | 0.5 | Bactericidal |

| Pseudomonas aeruginosa | 0.5 | Bactericidal |

| Candida albicans | 0.25 | Fungicidal |

HNP-1 exhibits greater activity compared to its analogs, particularly in the presence of physiological salts .

Study on Antibacterial Activity

A comprehensive study performed an alanine scan on HNP-1 to identify key residues involved in its antibacterial function. The results indicated that:

- Trp-26 is critical for maintaining the peptide's hydrophobicity and overall antimicrobial efficacy.

- Substitutions at this position significantly reduced activity against S. aureus, highlighting the importance of specific amino acid residues in functional versatility .

Study on Antiviral Properties

Research has demonstrated that HNP-1 can inhibit herpes simplex virus (HSV) entry into cells. In vitro studies showed that HNP-1 effectively prevents HSV from infecting both clinical and laboratory isolates, underscoring its potential as an antiviral agent .

Immunomodulatory Effects

Beyond its direct antimicrobial properties, HNP-1 also plays a role in modulating immune responses. It has been shown to:

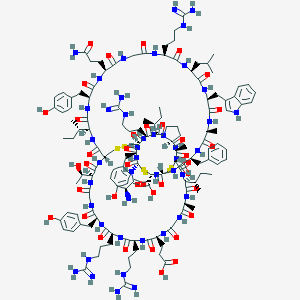

属性

IUPAC Name |

(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-58-(3-amino-3-oxopropyl)-87-[[(2S)-2-aminopropanoyl]amino]-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C150H222N44O38S6/c1-14-74(6)116-142(227)171-78(10)121(206)166-64-112(200)173-97(49-51-115(203)204)129(214)175-93(32-23-53-162-148(155)156)127(212)174-94(33-24-54-163-149(157)158)128(213)180-99(59-83-36-42-87(196)43-37-83)125(210)168-66-114(202)190-119(81(13)195)144(229)188-108-71-236-233-68-105-136(221)176-95(34-25-55-164-150(159)160)130(215)193-118(76(8)16-3)145(230)194-56-26-35-110(194)141(226)170-80(12)123(208)185-107(139(224)191-116)70-235-234-69-106(138(223)189-109(146(231)232)72-238-237-67-104(184-120(205)77(9)151)137(222)181-101(135(220)186-105)60-84-38-44-88(197)45-39-84)187-134(219)100(58-82-27-18-17-19-28-82)178-122(207)79(11)169-131(216)103(62-86-63-165-91-30-21-20-29-90(86)91)182-132(217)98(57-73(4)5)179-126(211)92(31-22-52-161-147(153)154)172-113(201)65-167-124(209)96(48-50-111(152)199)177-133(218)102(61-85-40-46-89(198)47-41-85)183-143(228)117(75(7)15-2)192-140(108)225/h17-21,27-30,36-47,63,73-81,92-110,116-119,165,195-198H,14-16,22-26,31-35,48-62,64-72,151H2,1-13H3,(H2,152,199)(H,166,206)(H,167,209)(H,168,210)(H,169,216)(H,170,226)(H,171,227)(H,172,201)(H,173,200)(H,174,212)(H,175,214)(H,176,221)(H,177,218)(H,178,207)(H,179,211)(H,180,213)(H,181,222)(H,182,217)(H,183,228)(H,184,205)(H,185,208)(H,186,220)(H,187,219)(H,188,229)(H,189,223)(H,190,202)(H,191,224)(H,192,225)(H,193,215)(H,203,204)(H,231,232)(H4,153,154,161)(H4,155,156,162)(H4,157,158,163)(H4,159,160,164)/t74-,75-,76-,77-,78-,79-,80-,81+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,116-,117-,118-,119-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJOFJHOZZPBKI-KSWODRSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)C(C)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)[C@H](C)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C150H222N44O38S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163882 | |

| Record name | Human Defensin NP-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3442.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148093-65-6 | |

| Record name | Human Defensin NP-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148093656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Human Defensin NP-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。